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Compound of Interest

Compound Name: N-tritylethanamine

Cat. No.: B8611231

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tritylethanamine is a primary amine containing a bulky trityl (triphenylmethyl) protecting
group. Understanding its spectral characteristics is crucial for researchers in organic synthesis
and drug development for reaction monitoring, quality control, and structural confirmation. This
technical guide provides a detailed interpretation of the expected *H NMR, 13C NMR, Infrared
(IR), and Mass Spectrometry (MS) data for N-tritylethanamine. While a complete set of
publicly available experimental spectra is not readily accessible, this guide presents predicted
data based on established principles of spectroscopy and data from analogous compounds.
This information serves as a valuable reference for the characterization of N-tritylethanamine
and related compounds.

Chemical Structure and Properties

¢ I[UPAC Name: N-(Triphenylmethyl)ethanamine

Synonyms: N-Tritylethanamine, Ethyl(triphenylmethyl)amine

CAS Number: 7370-34-5

Molecular Formula: C21H21N

Molecular Weight: 287.40 g/mol
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Caption: Molecular structure of N-tritylethanamine.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-tritylethanamine. These
predictions are based on the analysis of its chemical structure and comparison with spectral
data of similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for N-tritylethanamine

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
_ Aromatic protons
~7.20-7.50 Multiplet 15H
(CsHs)3
Methylene protons (-
~2.40 Quartet 2H
CHz2-)
~1.10 Triplet 3H Methyl protons (-CHs)
~1.50 Singlet (broad) 1H Amine proton (-NH-)

« Interpretation: The aromatic region is expected to show a complex multiplet due to the
overlapping signals of the 15 protons on the three phenyl rings. The ethyl group should
present a classic quartet-triplet pattern. The methylene protons are adjacent to a methyl
group (3 protons), resulting in a quartet (n+1=4). The methyl protons are adjacent to a
methylene group (2 protons), resulting in a triplet (n+1=3). The amine proton signal is often
broad and may not show clear coupling. Its chemical shift can vary with solvent and
concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Data for N-tritylethanamine
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Chemical Shift (6, ppm) Assighment

145 Quaternary aromatic carbons (ipso-C of phenyl

rings)
~128-130 Aromatic CH carbons
~70 Quaternary carbon of the trityl group (C-(Ph)s)
~ 45 Methylene carbon (-CHz-)
~15 Methyl carbon (-CHs)

« Interpretation: The 3C NMR spectrum is expected to be simpler than the *H NMR. Due to
symmetry, the phenyl carbons may show fewer signals than the total number of carbons. The
most downfield signals will be from the aromatic carbons. The quaternary carbon of the trityl
group, bonded to three phenyl groups and the nitrogen, will be significantly deshielded. The
aliphatic carbons of the ethyl group will appear at the most upfield positions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-tritylethanamine

Wavenumber (cm~?) Intensity Assignment

~ 3300 - 3400 Medium, sharp N-H stretch (primary amine)
~ 3020 - 3080 Medium Aromatic C-H stretch

~ 2850 - 2960 Medium Aliphatic C-H stretch

~ 1600, 1490, 1450 Medium to strong Aromatic C=C stretching

~ 1030 - 1250 Medium C-N stretch

Aromatic C-H out-of-plane
~690-770 Strong )
bending

« Interpretation: The IR spectrum should clearly indicate the presence of the N-H bond of the
primary amine with a characteristic peak in the 3300-3400 cm~1 region. The aromatic rings
will be evidenced by C-H stretching above 3000 cm~* and C=C stretching bands in the 1450-
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1600 cm~1 region. Strong bands in the fingerprint region (below 1000 cm~1) will be indicative
of the monosubstituted benzene rings. Aliphatic C-H stretching from the ethyl group will

appear below 3000 cm™1,

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for N-tritylethanamine

m/z lon

287 [M]* (Molecular ion)

243 [C(CeHs)s]* (Trityl cation - often the base peak)
167 [C13Ho]* (Fluorenyl cation)

44 [CH3CH=NHz]*

 Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 287. The
most prominent peak (base peak) is likely to be the highly stable trityl cation at m/z 243,
formed by the cleavage of the C-N bond. Further fragmentation of the trityl cation can lead to
the fluorenyl cation at m/z 167. A fragment corresponding to the ethylamine portion may be

Trityl Cation -CeéHs <[ Fluorenyl Cation
>\ (miz =243) “\ (miz=167)
N-Tritylethanamine
(m/z=287) )T >
Ethylamine Radical

observed at m/z 44.

- *CH2CH2NH:2

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Detailed experimental protocols for acquiring high-quality spectral data are essential for
accurate compound characterization. While specific instrument parameters will vary, the
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following provides a general methodology for each technique.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of N-tritylethanamine in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds). Tetramethylsilane (TMS) is typically added as an
internal standard (O ppm).

H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a
good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency
of 75-125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each
unique carbon. A larger number of scans and a longer relaxation delay are usually required
compared to *H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is
placed directly on the ATR crystal.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
Typically, the spectrum is scanned over a range of 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or after separation by
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

lonization: Electron lonization (EIl) is a common method for generating fragments and
providing a detailed fragmentation pattern. Electrospray lonization (ESI) is a softer ionization
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technique that is more likely to show the molecular ion peak.

¢ Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation
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Caption: General experimental workflow for spectral analysis.

Conclusion

This guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data
for N-tritylethanamine. By understanding the expected chemical shifts, vibrational
frequencies, and fragmentation patterns, researchers can more confidently identify and
characterize this compound in their work. The provided experimental methodologies offer a
starting point for obtaining high-quality spectral data. It is important to note that the presented
data is predictive and should be confirmed with experimental results whenever possible.
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 To cite this document: BenchChem. [N-Tritylethanamine: A Technical Guide to Spectral Data
Interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8611231#n-tritylethanamine-spectral-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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